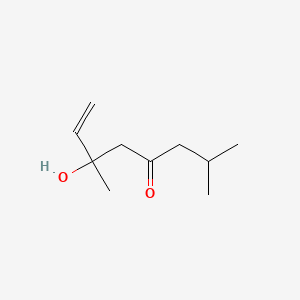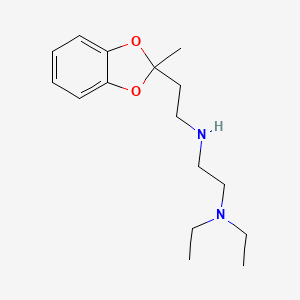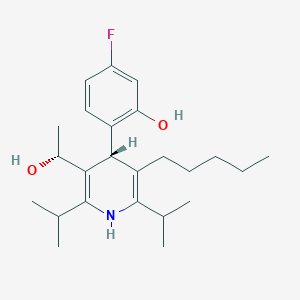
N,N'-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine is a chemical compound with the molecular formula C28H24N2O2 and a molecular weight of 420.50 g/mol . It is known for its unique structure, which includes two hydroxy-alpha-phenylbenzylidene groups attached to an ethylenediamine backbone. This compound is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine typically involves the condensation reaction between 2-hydroxybenzaldehyde and ethylenediamine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .
Comparaison Avec Des Composés Similaires
N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine can be compared with other similar compounds, such as:
Schiff bases: These compounds also contain imine groups and are known for their ability to form metal complexes.
Salicylidene derivatives: These compounds have similar structures but may differ in the substituents attached to the benzylidene groups.
Ethylenediamine derivatives: These compounds have the same ethylenediamine backbone but different substituents, leading to variations in their chemical properties and applications.
The uniqueness of N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
58520-18-6 |
|---|---|
Formule moléculaire |
C28H24N2O2 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-[N-[2-[[(2-hydroxyphenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C28H24N2O2/c31-25-17-9-7-15-23(25)27(21-11-3-1-4-12-21)29-19-20-30-28(22-13-5-2-6-14-22)24-16-8-10-18-26(24)32/h1-18,31-32H,19-20H2 |
Clé InChI |
ASMHALVTFNJUDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NCCN=C(C2=CC=CC=C2)C3=CC=CC=C3O)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



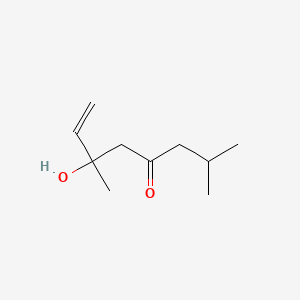
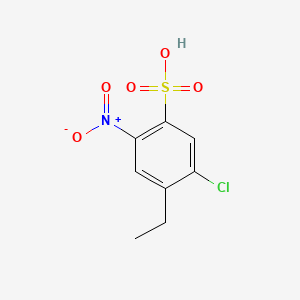

![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
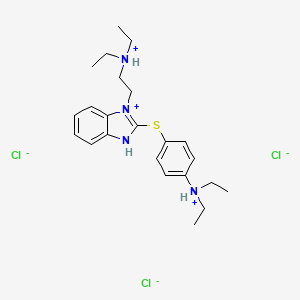
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
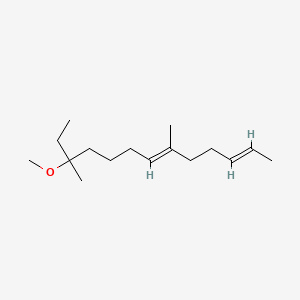
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)
![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)
![2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo[7]annulen-6-yl)azanium](/img/structure/B13767821.png)
